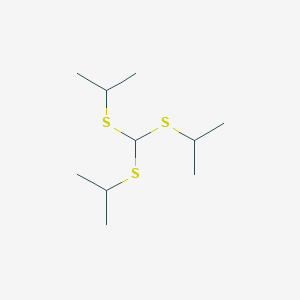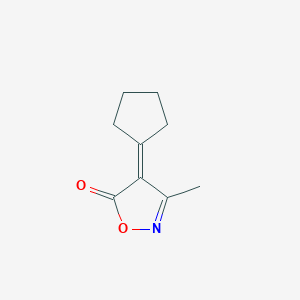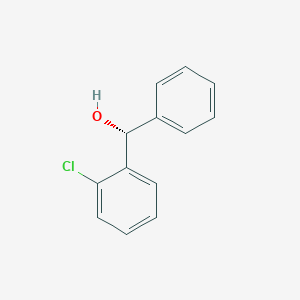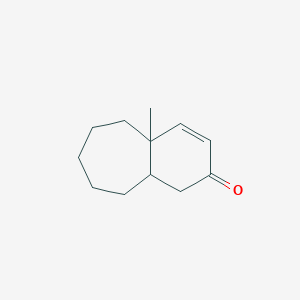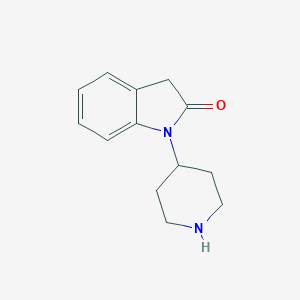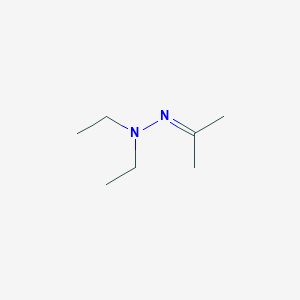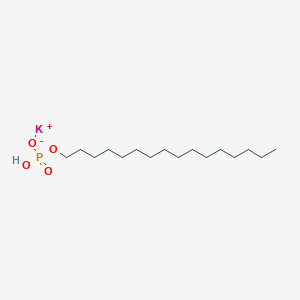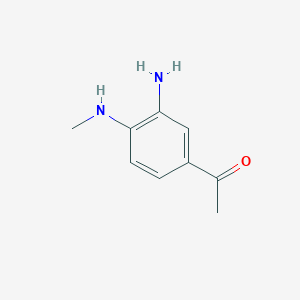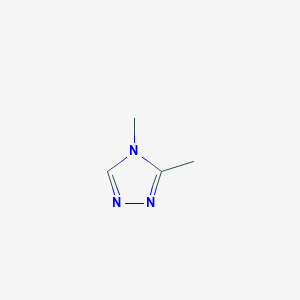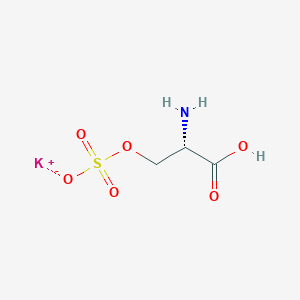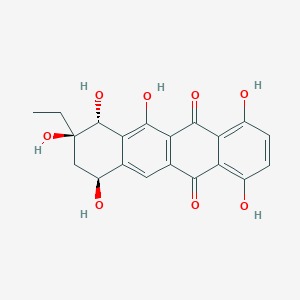
alpha2-Rhodomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha2-Rhodomycinone is a complex organic compound belonging to the anthracycline family. Anthracyclines are known for their potent biological activities, particularly in the field of oncology. This compound is characterized by its unique stereochemistry and multiple hydroxyl groups, which contribute to its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha2-Rhodomycinone typically involves multiple steps, starting from simpler organic molecules. One common approach is the polyketide pathway, which involves the condensation of acetate units to form the tetracyclic core structure. The stereochemistry at positions 7, 9, and 10 is controlled by specific enzymes or catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These bacteria are capable of producing the compound in significant quantities through their natural metabolic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
alpha2-Rhodomycinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and halogenated compounds. These derivatives often exhibit different biological activities and can be used for further research.
Wissenschaftliche Forschungsanwendungen
alpha2-Rhodomycinone has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of anthracyclines and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of alpha2-Rhodomycinone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daunorubicin: Another anthracycline with similar cytotoxic properties.
Doxorubicin: Known for its use in cancer therapy, it shares a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness
alpha2-Rhodomycinone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
18118-77-9 |
|---|---|
Molekularformel |
C20H18O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
InChI-Schlüssel |
TWFQRMYYLLRFKE-JJFKOLPGSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Kanonische SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Synonyme |
alpha(2)-rhodomycinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


